ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride

Stereochemistry Peptidomimetics Conformational Analysis

Procurement challenge: Single-isomer 4-methylproline derivatives are expensive, while free bases are difficult to handle. This ethyl ester hydrochloride salt is supplied as a controlled diastereomeric mixture-ideal for initial library synthesis or as a precursor to all four pure isomers after chiral HPLC. - **Application**: Enables >50 °C increase in collagen triple helix Tm over proline; compatible with Boc-/Fmoc-SPPS after in-line neutralization. - **Supply advantage**: Solid HCl salt ensures precise stoichiometry and automated synthesizer compatibility. - **Downstream utility**: Literature route to >99% de single isomers via N-Boc protection/hydrolysis.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1219383-53-5
Cat. No. B1372729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methylpyrrolidine-2-carboxylate hydrochloride
CAS1219383-53-5
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1)C.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyGMUMZOMHSNLSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methylpyrrolidine-2-Carboxylate Hydrochloride: Stereochemical Profile and Baseline Overview


Ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride (CAS 1219383-53-5) is a chiral, non-proteinogenic amino acid ester supplied as a hydrochloride salt. It belongs to the class of 4-substituted proline derivatives, characterized by a methyl group at the 4-position of the pyrrolidine ring. Unlike simple proline, the 4-methyl substitution introduces two new stereogenic centers, making the compound a constrained analog that can pre-organize peptide backbone conformation [1]. This compound is typically supplied as a mixture of diastereomers, a critical specification for applications where stereochemical purity dictates downstream biological or conformational outcomes [2].

Form Solid hydrochloride salt
Composition Mixture of diastereomers
Workflow Peptide coupling / SPPS building block

Why Generic Proline Esters Fail: Stereochemical Constraints in 4-Methylproline Procurement


Simple proline esters (e.g., L-proline ethyl ester hydrochloride) lack the 4-methyl substituent, which is critical for enforcing specific ring puckers and stabilizing secondary structures like collagen triple helices [1]. 4-Methylproline derivatives exist as four distinct diastereoisomers, each inducing a unique conformational bias in peptides [1]. Substituting a different ester (e.g., methyl or tert-butyl) alters the steric bulk and hydrogen-bonding capacity at the carboxyl terminus, potentially changing the compound's reactivity in peptide coupling and its solubility profile. The hydrochloride salt form ensures consistent solid-state handling and aqueous solubility, which can differ significantly from the free base form . These stereochemical and formulation variables mean that seemingly similar proline building blocks are not interchangeable; procurement must exactly match the required stereochemical and salt-form specifications to ensure reproducible research outcomes.

Diastereomeric identity Single-isomer 4-methylproline analogs may not replicate mixture-based screening outcomes; stereochemical composition directly impacts conformation.
Ester group Methyl or tert-butyl esters can alter coupling reactivity and deprotection compatibility, requiring re-optimized protocols.
Salt form Free base (liquid) introduces handling and stoichiometry variability; hydrochloride solid ensures reproducible dispensing and aqueous compatibility.

Evidence-Based Procurement Guide: Key Differentiators for This Building Block


Diastereomeric Mixture vs. Single-Isomer Composition

The target compound is explicitly sold as a 'mixture of diastereomers' [1], whereas single-isomer standards for all four diastereoisomers of 4-methylproline (e.g., (2S,4R)-, (2S,4S)-, (2R,4R)-, (2R,4S)-) have been characterized with specific optical rotations and Marfey's analysis retention times [2]. This differential stereochemical composition is decisive for procurement: researchers requiring a pure single isomer for structure-activity relationship studies must avoid the diastereomeric mixture. Conversely, the mixture may be suitable and more cost-effective for exploratory synthesis where the final diastereomer is separated later.

Diastereomeric composition
Class-level
Mixture of diastereomers vs. single-isomer (≥75% de) comparators
Stereochemical-control context; mixture suitable for exploratory synthesis where isomers are resolved later.
Vendor specification vs. published synthetic standards; ratio unspecified.
Stereochemistry Peptidomimetics Conformational Analysis

Conformational Impact on Collagen Triple Helix Stability

In collagen model peptides (ProProGly)7, replacing proline residues with 4-methylproline increases the melting temperature (Tm) of the triple helix by >50 °C compared to the unsubstituted proline peptide, representing the most stable known collagen triple helices [1]. While this data is for the amino acid residue incorporated into a peptide (not the free ester hydrochloride), it establishes a quantitative, class-level advantage of the 4-methylpyrrolidine scaffold over simple proline. The ethyl ester hydrochloride form serves as a direct precursor to access this stabilizing subunit.

Collagen helix stabilization
Class-level
Tm increase >50 °C in (ProProGly)₇ peptide
Reported triple-helix stabilization context for the 4-methylpyrrolidine scaffold.
Inferred from incorporated residue, not the free ester hydrochloride.
Collagen Mimetics Protein Stability Peptide Engineering

Hydrochloride Salt vs. Free Base: Handling and Solubility

The free base form (CAS 165273-06-3) is a liquid with a boiling point of 203.7±33.0 °C and density 0.989±0.06 g/cm³ , while the hydrochloride salt (CAS 1219383-53-5) is a solid at ambient temperature . This difference in physical state translates to practical handling advantages: the solid hydrochloride salt can be accurately weighed on standard laboratory balances, whereas liquid handling of the free base introduces volumetric measurement errors and potential volatility. The salt form also exhibits higher aqueous solubility due to ionization, though the exact value (30 g/L 'slightly soluble') reported for the free base cannot be directly extrapolated.

Physical state
Data to verify
Solid hydrochloride vs. liquid free base
Solid form supports accurate weighing and likely improves aqueous compatibility.
Exact solubility data not available; source review required.
Salt Selection Solubility Solid-State Handling

Synthetic Utility: Gram-Scale Diastereoselective Synthesis of Boc-Protected 4-Methylproline Carboxylates

A general gram-scale synthetic process for all four Boc-protected 4-methylproline carboxylates achieved essentially complete stereoselectivity (>99% de for individual isomers) [1]. The ethyl ester hydrochloride (target compound) is the immediate precursor to these Boc-protected derivatives via N-protection and ester hydrolysis. In contrast, corresponding methyl or tert-butyl esters may require different deprotection conditions (e.g., acid sensitivity of tert-butyl) that could be incompatible with downstream transformations. This positions the ethyl ester hydrochloride as the most versatile entry point among the ester analogs, balancing stability and ease of deprotection.

Synthetic accessibility
Reported
Ethyl ester hydrochloride precursor to Boc-4-MePro-OH (>99% de reported for single isomers)
Supports Boc-chemistry SPPS workflows; ethyl ester balances stability and deprotection ease.
Comparative deprotection efficiency context-dependent; validate under own conditions.
Process Chemistry Building Block Synthesis Diastereoselectivity

Best-Fit Application Scenarios in Peptidomimetic Research


Exploratory Synthesis of 4-Methylproline Peptide Libraries

Use the diastereomeric mixture [1] for initial library synthesis where the final stereochemistry is resolved later via chiral HPLC. The ethyl ester hydrochloride provides a convenient solid form for automated peptide synthesizers, and the mixture offers cost advantages over single-isomer starting materials. This approach is validated by the established gram-scale accessibility of all four pure isomers after separation [2].

SPPS of Hyperstable Collagen Mimetic Peptides

Incorporate the hydrochloride salt directly into Boc- or Fmoc-SPPS protocols after in-line neutralization. The 4-methylpyrrolidine scaffold confers a >50 °C increase in collagen triple helix Tm over proline [3], making it essential for engineering biomaterials that must withstand elevated temperatures. The solid hydrochloride ensures precise stoichiometric delivery.

Synthesis of Stereochemically Pure N-Boc-4-Methylproline

The ethyl ester hydrochloride is the ideal starting material for N-Boc protection followed by ester hydrolysis, as demonstrated by literature procedures yielding >99% de for individual isomers on gram scale [2]. This route avoids the liquid handling and variable purity of the free base form, streamlining the production of high-value, single-isomer 4-methylproline derivatives for pharmaceutical research.

Application
Selection Property
Validation Focus
4-Methylproline peptide library synthesis
Diastereomeric mixture suitability
Chiral resolution method assessment
Collagen mimetic peptide SPPS
Solid hydrochloride handling & helix stabilization context
Thermal stability assay of assembled peptide
Stereochemically pure Boc-4-MePro-OH synthesis
Ethyl ester deprotection compatibility
Chiral purity and yield verification after hydrolysis
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